molecular formula C10H10OS B1617913 1,2,4,5-Tetrahydro-3-benzothiepin-1-one CAS No. 51659-38-2

1,2,4,5-Tetrahydro-3-benzothiepin-1-one

Cat. No. B1617913
CAS RN: 51659-38-2
M. Wt: 178.25 g/mol
InChI Key: RCTIOGJZWWWRBU-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-3-benzothiepin-1-one is a chemical compound with the molecular formula C10H10OS . It is a member of the benzothiepin class of compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiepin ring system . The compound has a molecular weight of 180.27 g/mol . The InChI code and the canonical SMILES for the compound are also available .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 180.27 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 45.5 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Huckle, Lockhart, and Webb (1971) explored the synthesis of compounds within the 1-benzothiepin series, including 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, revealing activities on the central nervous system in mice. This research indicates the potential for developing central nervous system agents from these compounds (Huckle, Lockhart, & Webb, 1971).

Corti et al. (2017) presented an enantioselective synthesis method for 2,3,4,5-tetrahydro-1,5-benzothiazepines via catalytic asymmetric sulfa-Michael addition, highlighting the significance of these frameworks in medicinal chemistry (Corti et al., 2017).

Pharmacological Applications

Marcaccini et al. (2003) investigated multicomponent reactions involving isocyanides to produce 1,4-thiazepines and 1,4-benzothiazepin-5-ones, which have implications for creating pharmacologically active molecules (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).

Nefzi et al. (1999) described the solid-phase synthesis of 1,4-benzothiazepin-5-one derivatives, a process that could facilitate the development of novel therapeutic agents (Nefzi, Ong, Giulianotti, Ostresh, & Houghten, 1999).

Methodological Advances in Synthesis

Zeng and Alper (2010) developed a novel domino procedure for synthesizing 1,4-benzothiazepin-5-ones from N-tosyl aziridines and o-iodothiophenols, demonstrating the versatility of these compounds in synthetic chemistry (Zeng & Alper, 2010).

properties

IUPAC Name

1,2-dihydro-3-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTIOGJZWWWRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293624
Record name 4,5-Dihydro-3-benzothiepin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51659-38-2
Record name 51659-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydro-3-benzothiepin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of aluminum chloride (12.21 g, 92 mmol) in CH2Cl2 (200 mL) was treated dropwise with a solution of Example 107B (9.83 g, 45.8 mmol) in CH2Cl2 (100 mL) over 35 minutes, stirred at ambient temperature for 30 minutes, poured into a flask containing ice water (˜400 mL) and transferred to a separatory funnel using ˜50 mL CH2Cl2. The layers were separated and the aqueous was extracted with CH2Cl2 (100 mL). The combined CH2Cl2 layers were dried (MgSO4), filtered, concentrated and purified by chromatography on silica gel eluting with 20:1, 10:1 and 5:1 hexane:EtOAc to provide the title compound. 1H NMR (CDCl3) δ 2.99 (t, J=6.4 Hz, 2H), 3.19 (t, J=6.4 Hz, 2H), 3.55 (s, 2H), 7.21-7.26 (m, 1H), 7.40 (dt, J=7.6, 1.4 Hz, 1H), 7.50 (dt, J=7.5, 1.4 Hz, 1H), 7.93 (dd, J=7.8, 1.4 Hz, 1H); MS (M+H)+ m/z 179 (20%), (M+NH4)+ m/z 196 (100%).
Quantity
12.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrahydro-3-benzothiepin-1-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,2,4,5-Tetrahydro-3-benzothiepin-1-one

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